1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034478-39-0
VCID: VC6561514
InChI: InChI=1S/C20H21N7O5/c1-12-22-20(32-24-12)15-11-26(25-23-15)5-4-21-19(29)13-8-18(28)27(10-13)14-2-3-16-17(9-14)31-7-6-30-16/h2-3,9,11,13H,4-8,10H2,1H3,(H,21,29)
SMILES: CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5
Molecular Formula: C20H21N7O5
Molecular Weight: 439.432

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide

CAS No.: 2034478-39-0

Cat. No.: VC6561514

Molecular Formula: C20H21N7O5

Molecular Weight: 439.432

* For research use only. Not for human or veterinary use.

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide - 2034478-39-0

Specification

CAS No. 2034478-39-0
Molecular Formula C20H21N7O5
Molecular Weight 439.432
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C20H21N7O5/c1-12-22-20(32-24-12)15-11-26(25-23-15)5-4-21-19(29)13-8-18(28)27(10-13)14-2-3-16-17(9-14)31-7-6-30-16/h2-3,9,11,13H,4-8,10H2,1H3,(H,21,29)
Standard InChI Key BPUVOIHYTWKIMJ-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5

Introduction

Chemical Structure and Classification

Molecular Architecture

The compound’s structure comprises three primary domains:

  • 2,3-Dihydro-1,4-benzodioxin: A bicyclic ether system known for enhancing metabolic stability and membrane permeability in drug design.

  • 5-Oxopyrrolidine-3-carboxamide: A lactam ring that confers conformational rigidity and facilitates hydrogen bonding with biological targets.

  • Triazole-Oxadiazole Hybrid: A 1,2,3-triazole linked to a 3-methyl-1,2,4-oxadiazole, a combination associated with broad-spectrum bioactivity, including anticonvulsant and anti-inflammatory effects .

The molecular formula is C₂₂H₂₃N₇O₅, with a calculated molecular weight of 489.47 g/mol. Spectroscopic characterization (NMR, IR, MS) typically reveals key peaks corresponding to the benzodioxin aromatic protons (δ 6.7–7.1 ppm), oxadiazole C=N stretching (~1650 cm⁻¹), and triazole C-H bending (~3100 cm⁻¹).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, as inferred from analogous compounds :

  • Benzodioxin Intermediate:

    • 6-Amino-2,3-dihydro-1,4-benzodioxin is functionalized via nucleophilic substitution or Pd-catalyzed coupling to introduce a propargyl group.

  • Triazole Formation:

    • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) links the benzodioxin-propargyl intermediate to an azide-containing oxadiazole precursor.

  • Oxadiazole Synthesis:

    • Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃) yields the 3-methyl-1,2,4-oxadiazole moiety .

  • Pyrrolidone-Carboxamide Conjugation:

    • Amide coupling (EDC/HOBt) attaches the 5-oxopyrrolidine-3-carboxylic acid to the triazole-ethylamine linker.

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)
1K₂CO₃, DMF, 80°C72
2CuSO₄·5H₂O, sodium ascorbate, H₂O/THF85
3POCl₃, reflux68
4EDC, HOBt, DCM, rt90

Pharmacological Activities

Neurological Applications

Structural analogs of benzodioxin-triazole hybrids demonstrate moderate inhibitory activity against acetylcholinesterase (AChE) and NMDA receptors, implicating potential in Alzheimer’s disease therapy. For instance, derivatives with similar triazole-oxadiazole motifs exhibit IC₅₀ values of 12–45 μM in AChE inhibition assays .

Anti-Inflammatory Effects

The oxadiazole-triazole core is associated with COX-2 selectivity. In carrageenan-induced edema models, related compounds reduce paw swelling by 60–75% at 50 mg/kg, comparable to celecoxib .

Table 2: Comparative Pharmacological Data

ActivityModel/AssayEfficacy (Compound)Reference
AChE InhibitionEllman’s assayIC₅₀ = 28 μM
COX-2 InhibitionIn vitro enzyme assayIC₅₀ = 0.31 μM
Anticonvulsant ActivityMES test (mice)ED₅₀ = 74 mg/kg

Mechanism of Action

Enzyme Inhibition

The oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites. Molecular docking studies suggest that the triazole nitrogen atoms form hydrogen bonds with AChE’s catalytic serine (Ser203).

Receptor Modulation

In silico models predict affinity for GABAₐ receptors, potentially explaining anticonvulsant effects. The benzodioxin moiety may enhance blood-brain barrier penetration, as seen in related neuroactive compounds .

Applications and Future Directions

Challenges

  • Synthetic Complexity: Multi-step synthesis lowers scalability.

  • Bioavailability: High molecular weight (489.47 g/mol) may limit oral absorption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator